5-(4-氟苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮
描述
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 35978-37-1. It has a molecular weight of 246.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16). The compound has been used in the study of Tyrosine-protein kinase receptors .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. It has a melting point of 190-192 degrees Celsius .科学研究应用
表皮生长因子受体抑制剂
该化合物是四氢苯并[4,5]噻吩并[2,3-d]嘧啶的衍生物,该化合物已被合成和表征,具有作为表皮生长因子受体 (EGFR) 抑制剂的生物活性 . EGFR 抑制剂用于治疗各种类型的癌症,包括肺癌和结直肠癌 .
抗肿瘤活性
该化合物已显示出有效的抗肿瘤活性。 特别是,其中一种目标化合物 4-[2-(1-哌啶基)羰基甲氧基苯硫基]-5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶表现出最强的抗肿瘤活性 . 这表明该化合物可用于开发新的抗癌药物 .
VEGFR-2 抑制剂
该化合物已被合成并在体外测试其抑制 VEGFR-2 的能力 . VEGFR-2 是癌症治疗中的关键靶点,因为它在血管生成中起着至关重要的作用,血管生成是新血管从预先存在的血管形成的过程 . 因此,抑制 VEGFR-2 可以帮助阻止肿瘤的生长和扩散 .
抗增殖作用
该化合物对 MCF-7 和 HepG2 癌细胞系表现出优异的抗增殖作用 . 这表明该化合物可用于阻止癌细胞增殖,从而抑制肿瘤的生长 .
诱导细胞周期停滞
已发现该化合物在 G2/M 期诱导细胞周期停滞 . 这意味着该化合物可以阻止癌细胞分裂和增殖,这可能有助于减缓疾病的进展 .
促进细胞凋亡
该化合物已被证明可以促进 MCF-7 癌细胞的凋亡 . 凋亡是程序性细胞死亡的过程,促进癌细胞中的这一过程可以帮助阻止肿瘤的生长和扩散 .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been designed and synthesized to target VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed to interact with its targets (mycobacterium tuberculosis h37ra, mycobacterium bovis bcg, and vegfr-2) and induce changes that lead to its antimycobacterial and anticancer activities .
Result of Action
The compound has shown significant antimycobacterial activity, suggesting it could be effective in treating tuberculosis . Additionally, it has demonstrated potential anticancer activities, particularly against cancer types where VEGFR-2 plays a role .
生化分析
Biochemical Properties
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the context of its potential as an antitubercular agent. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The interaction of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one with enzymes such as the epidermal growth factor receptor (EGFR) kinase is of particular interest. Molecular docking studies have suggested that this compound can bind to the active site of EGFR, potentially inhibiting its activity . Additionally, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing its biochemical properties.
Cellular Effects
The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the epidermal growth factor receptor kinase can lead to alterations in downstream signaling pathways, affecting cell proliferation and survival . Furthermore, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has demonstrated cytotoxicity against certain cell lines, indicating its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as the epidermal growth factor receptor kinase. By binding to the active site of this enzyme, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit its activity, leading to downstream effects on cellular signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can occur under specific environmental factors, which may influence its efficacy and potency over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of its antitubercular activity .
Dosage Effects in Animal Models
The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Research has demonstrated that this compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity. At high doses, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one may induce adverse effects, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism and overall biochemical activity.
Transport and Distribution
The transport and distribution of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical factors that influence its efficacy and activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in specific tissues can affect its therapeutic potential and toxicity profile. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARIIFLATJJEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352480 | |
Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-37-1 | |
Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?
A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.
Q2: Besides 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?
A2: Comparing the binding modes of different inhibitors, such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。